Kaempferol 3-sophorotrioside

Description

Overview of Flavonoids and Flavonol Glycosides in Plant Systems

Flavonoids represent a large and varied class of polyphenolic compounds that are synthesized by plants as secondary metabolites. nih.gov These compounds are structurally based on a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) joined by a three-carbon bridge that typically forms a heterocyclic ring (C). Flavonoids are integral to plant life, contributing to pigmentation in flowers and fruits, which aids in attracting pollinators. They also play a crucial role in protecting plants from environmental stressors such as UV radiation and pathogens. nih.gov

Based on the structural variations in the heterocyclic C ring, flavonoids are categorized into several subclasses, including flavonols, flavones, flavanones, isoflavones, and anthocyanins. nih.gov Flavonols are a specific type of flavonoid characterized by a hydroxyl group at the 3-position of the C ring. In plants, flavonols are most commonly found as glycosides, meaning one or more of their hydroxyl groups are attached to a sugar molecule. This process of glycosylation significantly increases their water solubility, allowing for their storage within the plant cell's vacuole.

Significance of Glycosylation in Flavonoid Research

Glycosylation, the attachment of sugar moieties to the flavonoid structure, is a critical modification that profoundly alters the chemical and biological properties of these compounds. This structural change affects their polarity, solubility, and stability, which in turn influences their bioavailability and metabolic pathways in living organisms.

The diversity in the type of sugar, the linkage between them, and their point of attachment on the flavonoid backbone results in a vast array of flavonoid glycosides. This structural variety is a key area of interest in phytochemical research, as it can be used for the chemotaxonomic classification of plant species. Furthermore, the specific glycosylation pattern can modulate the biological activity of the parent flavonoid aglycone.

Specific Context of Kaempferol (B1673270) and its Glycosidic Derivatives

Kaempferol is a widely distributed flavonol found in many plants, including tea, broccoli, and various medicinal herbs. nih.gov Its chemical structure is 3,5,7,4'-tetrahydroxyflavone. In nature, kaempferol is typically found in its glycosidic forms, with sugar molecules attached at one or more of its hydroxyl groups. This results in a wide range of derivatives, such as astragalin (B1665802) (kaempferol-3-O-glucoside) and kaempferol-3-rutinoside. nih.gov

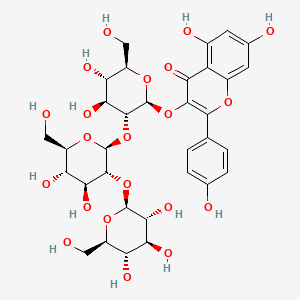

Kaempferol 3-sophorotrioside is a specific glycosidic derivative of kaempferol. It is characterized by the attachment of a sophorotriose, a trisaccharide composed of three glucose units, to the hydroxyl group at the 3-position of the kaempferol molecule. hmdb.ca This complex glycosylation distinguishes it from simpler kaempferol glycosides.

Detailed Research Findings

Natural Occurrence

This compound has been identified in various plant species. It has been isolated from the aerial parts of pea seedlings (Pisum sativum). hmdb.ca Additionally, research has detected its presence in the external leaves of Tronchuda cabbage (Brassica oleracea L. var. costata DC). researchgate.net Other, more complex derivatives, such as Kaempferol 3-O-sophorotrioside-7-O-glucoside, have been found in plants like Asplenium septentrionale. nih.govkahaku.go.jp

Chemical Information

The table below summarizes key chemical identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C33H40O21 |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

| InChI Key | MGAFCXOXRHSKIA-MEBVLIOMSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4C@@HO[C@H]5C@@HO[C@H]6C@@HO)O |

Data sourced from PubChem CID 5282156. uni.lu

Research on Related Compounds

While direct research on this compound is specific, studies on closely related compounds provide valuable context. For instance, Kaempferol-3-O-sophoroside (KPOS), a diglycoside, has been shown to exhibit anti-inflammatory effects in human umbilical vein endothelial cells by inhibiting the activation of NF-κB and the production of TNF-α. nih.gov Another related compound, Kaempferol-3-sophoroside-7-glucoside, is noted for its antioxidant properties, acting by scavenging free radicals. biosynth.com The synthesis of Quercetin (B1663063) 3-sophorotrioside, a structurally similar flavonol triglycoside, has also been achieved, which could provide a basis for future synthesis of kaempferol analogs. acs.org

Structure

2D Structure

Properties

CAS No. |

80714-53-0 |

|---|---|

Molecular Formula |

C33H40O21 |

Molecular Weight |

772.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O21/c34-7-15-19(40)23(44)26(47)31(49-15)53-29-24(45)20(41)17(9-36)51-33(29)54-30-25(46)21(42)16(8-35)50-32(30)52-28-22(43)18-13(39)5-12(38)6-14(18)48-27(28)10-1-3-11(37)4-2-10/h1-6,15-17,19-21,23-26,29-42,44-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,29-,30-,31+,32+,33+/m1/s1 |

InChI Key |

MGAFCXOXRHSKIA-MEBVLIOMSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Kaempferol 3 Sophorotrioside

Diverse Botanical Sources and Ecological Distribution

Kaempferol (B1673270) 3-sophorotrioside is a flavonoid glycoside found across various plant families. This complex molecule consists of the flavonol kaempferol linked to a sophorotriose sugar chain at the 3-position. Its presence is documented in a range of angiosperms, where it contributes to the plant's secondary metabolism.

The genus Brassica is a significant source of kaempferol derivatives, including kaempferol 3-sophorotrioside. In Brassica oleracea, particularly in tronchuda cabbage (var. costata DC), this compound has been identified in the external leaves. nih.govacs.org Studies using high-performance liquid chromatography coupled with mass spectrometry (HPLC-DAD-MS/MS-ESI) have confirmed its presence alongside numerous other glycosylated and acylated kaempferol derivatives. nih.govacs.org Some of these, like certain acylated derivatives of this compound, were reported for the first time in nature in these studies. nih.gov The flavonoid composition in broccoli (Brassica oleracea var. italica) is also complex, with analyses identifying 3-sophorotrioside derivatives of kaempferol after hydrolysis. nih.gov In Chinese cabbage (Brassica rapa L. subsp. chinensis), kaempferol-3-O-sophorotrioside has been identified as a marker compound that can differentiate samples based on processing methods, such as sun-drying. semanticscholar.org

In rapeseed (Brassica napus), while a key bitter compound is identified as kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), this highlights the presence of a sophoroside chain attached to kaempferol, indicating the biosynthetic capacity for such structures within the species. nih.gov

Table 1: Occurrence of this compound in Brassica Species

| Botanical Source | Plant Part | Key Findings | References |

|---|---|---|---|

| Brassica oleracea var. costata DC (Tronchuda Cabbage) | External Leaves | Identified as one of several glycosylated kaempferol derivatives. | nih.gov, acs.org |

| Brassica oleracea var. italica (Broccoli) | Inflorescences | Characterized as a structural component of more complex kaempferol glucosides after hydrolysis. | nih.gov |

Research into the flavonoid content of the Rosaceae family is extensive. While studies on various rose species, including Rosa rugosa, have identified numerous flavonoid glycosides, the specific presence of this compound is not explicitly documented in the available research. Analyses of Rosa rugosa from Kamchatka have focused on other flavonol-O-glycosides. researchgate.net Therefore, while the genus is rich in flavonoids, confirmation of this compound in Rosa rugosa awaits further specific investigation.

The common pea, Pisum sativum, is a well-documented source of this compound. hmdb.cahmdb.ca The compound has been isolated and identified from the aerial parts of pea seedlings and the young seedpods. hmdb.caebi.ac.uknih.gov In studies of recultivated pea seedlings, this compound was one of four main antioxidant compounds isolated. nih.gov Its presence is often noted alongside quercetin (B1663063) 3-sophorotrioside and their acylated derivatives. ebi.ac.uknih.gov

Table 2: Research Findings on this compound in Pisum sativum

| Plant Part | Research Focus | Key Findings | References |

|---|---|---|---|

| Aerial Parts/Seedlings | Metabolite Identification | Isolated and identified as a natural constituent. | hmdb.ca, hmdb.ca |

| Young Seedpods | Isolation of Flavonol Oligoglycosides | Isolated along with quercetin 3-sophorotrioside and other acylated flavonols. | ebi.ac.uk |

Chrysanthemum indicum L. (Flos Chrysanthemi Indici) is utilized for its medicinal and edible properties, which are linked to its rich flavonoid content. nih.gov Integrated transcriptome and metabolome studies have identified kaempferol-3-O-sophorotrioside as one of the flavonoid compounds present in this species. nih.gov Its biosynthesis is part of the broader flavonoid pathway that contributes to the plant's chemical profile and potential applications. nih.gov Other studies have also noted the presence of various kaempferol glycosides in Chrysanthemum indicum. researchgate.net

Dendrobium officinale, a valuable species in the Orchidaceae family, has been shown to produce this compound. nih.gov Widely targeted metabolomics has revealed that this compound is among the metabolites found in the plant's stems. nih.govresearchgate.net Its abundance can be influenced by the cultivation environment. Specifically, studies comparing stone epiphytic, tree epiphytic, and greenhouse cultivation found that this compound was among the metabolites more abundant in the stone epiphytic cultivation environment. nih.gov This suggests that environmental factors play a role in the regulation of its biosynthetic pathway.

Presence in Angiosperms

Rhagodia spinescens

Rhagodia spinescens, commonly known as spiny saltbush, is a resilient shrub native to Australia. ipb.pt Phytochemical analyses of this halophyte have identified this compound as one of the flavonoid-glycosides present in its leaves. genome.jpnih.gov A study utilizing UPLC-MS/MS confirmed its presence among eight other flavonoid-glycosides. researchgate.net The identification of this compound in R. spinescens highlights the plant's complex secondary metabolism, which likely contributes to its adaptability to harsh environmental conditions. genome.jp

Hibiscus Rosa Sinensis Linn.

The vibrant petals of Hibiscus rosa-sinensis, the common hibiscus flower, are a rich source of various flavonoids. mdpi.comcapes.gov.brnih.gov Among the identified compounds is this compound. ajprd.com The flavonoid profile of Hibiscus can vary with the color of the petals, with different cultivars exhibiting different concentrations and combinations of these compounds. mdpi.comcapes.gov.brnih.gov The general biosynthetic pathway in Hibiscus flowers involves a series of enzymatic reactions starting from phenylalanine to produce various flavonoid derivatives, including flavonols like kaempferol and their subsequent glycosides. researchgate.net

Presence in Pteridophytes (Ferns)

Ferns are known to synthesize a wide array of flavonoids, with kaempferol and its glycosides being particularly common.

The genus Asplenium, which encompasses a wide variety of spleenwort ferns, is noted for its production of polyglycosylated kaempferol derivatives. bjbabs.org Specifically, Kaempferol 3-O-sophorotrioside-7-O-glucoside has been identified in Asplenium septentrionale. nih.gov The structural diversity of flavonoids within this genus suggests a complex and species-specific enzymatic machinery for glycosylation.

Adiantum capillus-veneris, the Southern maidenhair fern, has been the subject of detailed phytochemical analysis. bjbabs.orgscholarsresearchlibrary.comnih.gov High-performance liquid chromatography with diode-array detection (HPLC-DAD) has revealed the presence of this compound in the leaves of this fern, where it was found to be a significant phenolic component. nih.gov One study reported a notable concentration of 58.7 mg/g of this compound in the leaves. nih.gov The presence of such complex glycosides underscores the sophisticated biochemical pathways active in this fern species. scholarsresearchlibrary.comnih.gov

Occurrence in Apis cerana Products

Interestingly, the presence of this compound is not limited to the plant kingdom. It has also been reported in products associated with the Asian honeybee, Apis cerana. mdpi.com Honey analysis has shown that the phenolic and flavonoid composition, which includes kaempferol and its glycosides, can vary significantly depending on the botanical sources foraged by the bees. mdpi.comresearchgate.netresearchgate.net The detection of this compound in honey suggests that it is transferred from the nectar of specific plants visited by Apis cerana.

Precursor Biosynthesis and Flavonoid Pathway Integration

The biosynthesis of this compound is an extension of the well-established flavonoid biosynthesis pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway, starting with the condensation with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase, to form naringenin (B18129) chalcone. Isomerization of naringenin chalcone by chalcone isomerase yields the flavanone (B1672756) naringenin.

Naringenin is a key branch point intermediate. It is hydroxylated at the C3 position by flavanone 3-hydroxylase to produce dihydrokaempferol (B1209521). Subsequently, flavonol synthase introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol aglycone, kaempferol. nih.gov

The formation of this compound from kaempferol involves a sequential glycosylation process, where three glucose molecules are added to the 3-hydroxyl group of the kaempferol backbone. This process is catalyzed by a series of specific UDP-glycosyltransferases (UGTs). Based on studies in pea (Pisum sativum), this sequential addition is carried out by three distinct enzymes:

Flavonol 3-O-glucosyltransferase (EC 2.4.1.91): This enzyme initiates the glycosylation by transferring a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside.

Flavonol-3-O-glucoside glucosyltransferase (EC 2.4.1.239): This enzyme then adds a second glucose molecule to the 2"-hydroxyl group of the first glucose, creating a sophoroside linkage and forming kaempferol 3-O-sophoroside. expasy.orgkegg.jpgenome.jpqmul.ac.ukenzyme-database.org

Flavonol-3-O-glycoside glucosyltransferase (EC 2.4.1.240): Finally, a third glucosyltransferase adds another glucose molecule to the 2'''-hydroxyl of the second glucose, completing the sophorotriose chain to yield this compound. expasy.orggenome.jp

This sequential glycosylation demonstrates the high degree of specificity within the enzymatic machinery of plants, allowing for the creation of highly complex and diverse flavonoid glycosides.

Table 1: Natural Occurrence of this compound

| Species/Product | Common Name | Family/Type | Part(s) Where Found | Reference(s) |

|---|---|---|---|---|

| Rhagodia spinescens | Spiny Saltbush | Amaranthaceae | Leaves | genome.jpnih.govresearchgate.net |

| Hibiscus rosa-sinensis | Hibiscus | Malvaceae | Petals | ajprd.com |

| Asplenium septentrionale | Forked Spleenwort | Aspleniaceae (Fern) | - | nih.gov |

| Adiantum capillus-veneris | Southern Maidenhair Fern | Pteridaceae (Fern) | Leaves | nih.gov |

| Apis cerana products | Asian Honeybee | Insect Product | Honey | mdpi.com |

Table 2: Enzymes in the Biosynthesis of this compound

| Enzyme | EC Number | Reaction Catalyzed | Reference(s) |

|---|---|---|---|

| Flavonol 3-O-glucosyltransferase | 2.4.1.91 | Kaempferol + UDP-glucose → Kaempferol 3-O-glucoside + UDP | - |

| Flavonol-3-O-glucoside glucosyltransferase | 2.4.1.239 | Kaempferol 3-O-glucoside + UDP-glucose → Kaempferol 3-O-sophoroside + UDP | expasy.orgkegg.jpgenome.jpqmul.ac.ukenzyme-database.org |

| Flavonol-3-O-glycoside glucosyltransferase | 2.4.1.240 | Kaempferol 3-O-sophoroside + UDP-glucose → this compound + UDP | expasy.orggenome.jp |

Glycosylation Mechanisms Leading to Sophorotrioside Moiety

Glycosylation is a crucial final modification step in the biosynthesis of many flavonoids, enhancing their stability and solubility. frontiersin.org The formation of this compound from the kaempferol aglycone is a multi-step process mediated by specific enzymes.

Uridine Diphosphate Glycosyltransferases (UGTs) Involvement

The attachment of sugar moieties to flavonoid aglycones is primarily catalyzed by a large family of enzymes known as Uridine Diphosphate (UDP)-dependent glycosyltransferases (UGTs) . oup.comjuniperpublishers.com These enzymes, which belong to the GT1 family, utilize UDP-activated sugars, such as UDP-glucose, as the glycosyl donor and transfer the sugar residue to a specific hydroxyl group on the acceptor molecule, in this case, kaempferol. oup.comkoreascience.kr

Plant UGTs exhibit remarkable diversity and can display high regioselectivity, meaning they can target specific positions on the flavonoid skeleton (e.g., 3-OH, 7-OH). koreascience.krfrontiersin.org The biosynthesis of a complex glycoside like this compound requires the sequential action of multiple UGTs, each responsible for adding a specific sugar with a specific linkage. frontiersin.orggenome.jp Research in Pisum sativum (pea), a known source of this compound, has led to the isolation and characterization of several glucosyltransferases involved in the biosynthesis of flavonol triglucosides. ebi.ac.ukgenome.jp

Specific Glycosyl Linkages in this compound Formation

The chemical name, Kaempferol 3-O-beta-D-glucosyl-(1→2)-beta-D-glucosyl-(1→2)-beta-D-glucoside, explicitly details the structure of the sophorotrioside moiety and its attachment to the kaempferol aglycone. ebi.ac.ukzfin.orgkegg.jp The process involves the formation of three glycosidic bonds:

Initial Glucosylation: The first step is the transfer of a glucose molecule from UDP-glucose to the hydroxyl group at the C-3 position of the kaempferol aglycone. This creates Kaempferol 3-O-glucoside (astragalin) and forms a β-glycosidic linkage. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (3-UGT).

Elongation to Sophoroside: A second UGT then acts on Kaempferol 3-O-glucoside. This enzyme transfers another glucose molecule to the C-2 hydroxyl group of the first glucose, forming a β-(1→2) linkage. The resulting compound is Kaempferol 3-O-sophoroside.

Final Glucosylation to Sophorotrioside: A third, distinct UGT catalyzes the final step. It attaches the terminal glucose molecule to the C-2 hydroxyl group of the second glucose, again forming a β-(1→2) linkage. This completes the synthesis of the sophorotriose chain and yields the final product, this compound. ebi.ac.uk

This sequential enzymatic process highlights the molecular precision required to assemble such complex natural products.

Chemical and Enzymatic Approaches for Kaempferol 3 Sophorotrioside Modification and Analog Generation

Enzymatic Hydrolysis Studies

Enzymatic hydrolysis presents a highly specific method for modifying Kaempferol (B1673270) 3-sophorotrioside, particularly its acylated forms. This approach is crucial for applications such as debittering food products and generating specific derivatives for further study.

Hydrolysis of Acylated Kaempferol 3-Sophorotrioside Derivatives (e.g., Sinapoyl Sophoroside)

A significant application of enzymatic hydrolysis is the degradation of bitter compounds in food ingredients. For instance, Kaempferol-3-O-(2‴-O-sinapoyl-β-sophoroside) has been identified as a key compound responsible for the strong bitter taste of rapeseed protein isolate. nih.govnih.gov The use of enzymes to cleave the sinapoyl group from the sophoroside moiety is a promising strategy to improve the palatability of rapeseed protein, potentially elevating its status from a feed additive to a human food ingredient. nih.gov

Mass spectrometry has been used to confirm the presence of three isomers of Kaempferol-3-O-(2‴-O-sinapoyl-β-sophoroside) in untreated rapeseed protein isolate. nih.govnih.gov Successful enzymatic hydrolysis of this bitter compound has been achieved, demonstrating the viability of this method for targeted molecular modification. nih.govnih.gov The hydrolysis of the ester bond was confirmed by the detection of the resulting kaempferol glycoside moieties. nih.gov In addition to sinapoyl derivatives, other acylated forms such as kaempferol 3-O-(feruloyl)sophorotrioside and kaempferol 3-O-(p-coumaroyl)sophorotrioside have been identified in nature, representing further potential substrates for hydrolysis. scispace.com

Characterization of Enzyme Activities (e.g., Ferulic Acid Esterase)

The success of hydrolyzing acylated derivatives depends on the high substrate specificity of the selected enzymes. nih.gov Research has shown that a ferulic acid esterase (FAE) from the basidiomycete Schizophyllum commune (ScoFAE) possesses the necessary side activity to cleave the sinapyl ester linkage of Kaempferol-3-O-(2‴-O-sinapoyl-β-sophoroside). nih.govnih.gov

Interestingly, not all FAEs are effective. Recombinant FAEs from Streptomyces werraensis (SwFAE) and Pleurotus eryngii (PeFAE), while showing good cleavage activity against the simpler compound methyl sinapate, failed to hydrolyze the bulky sinapyl ester linkage of the kaempferol sophoroside derivative. nih.govnih.gov This highlights the high degree of substrate specificity required for an enzyme to act on the sterically hindered acylated flavonoid glycoside. nih.gov

| Enzyme | Source Organism | Activity on Methyl Sinapate | Activity on Kaempferol-3-O-(2‴-O-sinapoyl-β-sophoroside) |

|---|---|---|---|

| ScoFAE | Schizophyllum commune | Active | Active (Hydrolyzes sinapyl ester linkage) nih.govnih.gov |

| SwFAE | Streptomyces werraensis | High Activity | No Hydrolytic Activity nih.govnih.gov |

| PeFAE | Pleurotus eryngii | High Activity | No Hydrolytic Activity nih.govnih.gov |

Enzymatic Transglycosylation and Glycosidic Linkage Modification

Enzymatic transglycosylation is a powerful tool for the structural diversification of flavonoids. This process involves transferring glycosyl groups from a donor molecule to an acceptor, like this compound, thereby creating novel glycosides with potentially improved properties. nih.govmdpi.com

Use of Glycosyltransferases for Structural Diversification (e.g., Cyclodextrin Glucanotransferase)

Cyclodextrin glucanotransferases (CGTases) are among the most commonly used enzymes for the transglycosylation of flavonoids. nih.govnih.gov These enzymes catalyze the transfer of glucose units from donors like starch or cyclodextrins to the flavonoid structure. nih.govresearchgate.net The enzymatic approach is favored due to its simplicity, high regioselectivity, and mild reaction conditions. mdpi.com

CGTase from Thermoanaerobacter sp. has been shown to successfully modify kaempferol, achieving a molar conversion yield of 15%. researchgate.net In a related study, the kaempferol derivative astragalin (B1665802) (kaempferol-3-O-β-d-glucopyranoside) was modified using CGTase with maltose (B56501) as the donor, resulting in the synthesis of a novel compound, kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside. acs.org This demonstrates the capability of CGTases to create new glycosidic linkages and diversify the structure of kaempferol-based molecules. acs.org The choice of glycosyl donor is also critical; studies on other flavonoids have shown that polymeric saccharides like maltodextrin (B1146171) and soluble starch often yield better results than smaller carbohydrates. nih.gov

Alteration of Glycoside Type for Enhanced Bioactivity (e.g., Improved Solubility)

A primary motivation for altering the glycoside structure of flavonoids is to overcome their inherently poor water solubility, which limits their bioavailability and therapeutic application. nih.govresearchgate.netacs.org Enzymatic glucosylation is a well-established strategy to enhance the aqueous solubility of these compounds. researchgate.netmdpi.com

The modification of astragalin (kaempferol-3-O-β-d-glucopyranoside) via CGTase provides a striking example. The resulting product, G1-AS, exhibited a 65-fold increase in water solubility compared to the parent compound. acs.org Beyond solubility, this structural modification also led to enhanced biological activities, including improved anti-inflammatory effects and greater inhibitory activity against aldose reductase. acs.org Similarly, the polyglucosylation of rutin (B1680289), another flavonoid, was pursued specifically to enhance its aqueous solubility and expand its biopharmaceutical use. mdpi.com These findings underscore the potential of enzymatic transglycosylation to not only improve the physicochemical properties of kaempferol derivatives but also to enhance their bioactivity.

| Parent Compound | Enzyme | Modification | Key Finding | Reference |

|---|---|---|---|---|

| Kaempferol | CGTase from Thermoanaerobacter sp. | Glucosylation | Achieved a 15% molar conversion yield. | researchgate.net |

| Astragalin (Kaempferol-3-O-β-d-glucopyranoside) | CGTase | Transfer of one glucose residue | Water solubility increased 65-fold; enhanced anti-inflammatory and aldose reductase inhibitory activity. | acs.org |

Chemical Derivatization of this compound

While enzymatic methods offer high selectivity, chemical synthesis provides a complementary route for generating analogs of this compound. Chemical derivatization can introduce a wide array of functional groups, though it often requires complex strategies involving protection and deprotection steps to manage the multiple reactive hydroxyl groups on the flavonoid and sugar moieties. thieme-connect.com

General chemical approaches, such as acetylation using acetic anhydride (B1165640) in the presence of a pyridine (B92270) catalyst, have been used to modify flavonoid aglycones. mdpi.com However, such methods can be harsh and lack the regioselectivity of enzymes. mdpi.com For a complex molecule like this compound, total synthesis offers a more controlled, albeit challenging, path to creating specific analogs.

The total synthesis of the structurally similar Quercetin (B1663063) 3-sophorotrioside provides a blueprint for how this compound derivatives could be constructed. acs.org That synthesis was achieved in eight linear steps, highlighting the complexity of the process. acs.org A key strategic decision was to adopt a linear, step-by-step glycosylation approach rather than a convergent strategy where pre-assembled sugar chains are attached at once. acs.org This linear method involves the sequential coupling of individual sugar donors, which proved more effective for building the sensitive sophorotrioside chain where glycosylation of the 2-OH group on glucose is highly sensitive to the stereoenvironment. acs.org This approach, combined with techniques like phase-transfer-catalyzed (PTC) glycosylation for attaching the first sugar and the use of activators like silver triflate for subsequent sugar additions, demonstrates a viable, albeit intricate, chemical pathway for producing specific this compound analogs. acs.orgresearchgate.net

Synthesis of Acylated Sophorotrioside Derivatives

Acylation, the process of adding an acyl group (such as p-coumaroyl, feruloyl, or sinapoyl groups) to a molecule, is a common modification of flavonoid glycosides in nature. This modification can significantly impact the compound's lipophilicity, stability, and bioactivity. thieme-connect.com While specific synthetic protocols for the direct acylation of this compound are not extensively detailed in the literature, a number of naturally occurring acylated derivatives have been identified, and general enzymatic and chemical strategies for flavonoid acylation have been well-established.

Naturally Occurring Acylated Derivatives:

Several acylated derivatives of this compound and related complex glycosides have been identified in various plants, particularly within the Brassica genus. For instance, Kaempferol-3-O-feruloyl-sophorotrioside-7-O-glucoside and Kaempferol-3-O-p-coumaroyl-sophorotrioside-7-O-glucoside have been characterized in tropical purple radish. scispace.com In Chinese cabbage (Brassica rapa), a sinapoyl-acylated derivative, Kaempferol-3-O-sinapoyldihexoside-hexoside, has been detected. semanticscholar.org Furthermore, acylated derivatives of the closely related quercetin 3-sophorotrioside, featuring p-coumaric, caffeic, ferulic, and sinapic acids, have been isolated from pea shoots (Pisum sativum), suggesting similar modifications are plausible for the kaempferol analog. thieme-connect.comresearchgate.net

Enzymatic Acylation Strategies:

Enzymatic methods offer high regioselectivity for the acylation of flavonoid glycosides, often targeting specific hydroxyl groups on the sugar residues. researchgate.net Lipases are commonly employed biocatalysts for this purpose.

Lipase-Catalyzed Acylation: Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozyme 435®), is a widely used enzyme for the transesterification of flavonoids with various acyl donors. researchgate.netmdpi.com Studies have demonstrated the successful acylation of flavonoid glucosides like quercetin-3-O-glucoside and rutin with fatty acids and aromatic acids. researchgate.netnih.gov The reaction is typically carried out in non-aqueous solvents like 2-methyl-2-butanol (B152257) or acetone (B3395972) to achieve high conversion yields. mdpi.com

Reaction Enhancement: Sonication-assisted irradiation has been shown to be a highly efficient method for accelerating lipase-catalyzed acylation, reducing reaction times significantly compared to conventional stirring methods. nih.gov

Acyl Donors: A range of acyl donors can be used, including vinyl esters of fatty acids (e.g., vinyl acetate) and phenolic acids like p-coumaric acid and caffeic acid. scispace.comresearchgate.netnih.gov The choice of acyl donor can influence the biological properties of the resulting ester. thieme-connect.com For example, esterification with p-coumaric acid has been found to substantially increase the anti-inflammatory activity of kaempferol-3-O-glucoside. scispace.com

The table below summarizes common enzymatic approaches applicable to the synthesis of acylated flavonoid glycosides.

| Enzyme | Substrate Example | Acyl Donor Example | Solvent | Key Findings | Reference |

| Candida antarctica Lipase B (CALB / Novozyme 435®) | Quercetin-3-O-glucoside | Vinyl laurate, Vinyl palmitate | 2-methyl-2-butanol | Sonication-assisted catalysis accelerated reaction by 4-5 fold. | nih.gov |

| Candida antarctica Lipase B (CALB) | Rutin, Naringin | Decanoic acid | tert-Amyl alcohol | Acylation improves lipophilicity and can enhance antioxidant activity. | researchgate.net |

| Enzyme system from Ipomoea batatas | Isoquercitrin | Caffeic acid | Aqueous buffer | Regioselective acylation at the 6''-OH position of the glucose moiety. | nih.gov |

Preparation of Other Glycosidic Conjugates (e.g., Kaempferol 3-O-sophorotrioside-7-O-glucoside)

Further glycosylation of this compound, typically at the 7-hydroxyl position of the aglycone, leads to the formation of more complex oligoglycosides. The compound Kaempferol 3-O-sophorotrioside-7-O-glucoside is a prominent example, having been identified in plants such as tronchuda cabbage (Brassica oleracea L. var. costata DC), Asplenium septentrionale, and saffron (Crocus sativus). rsc.orgmdpi.comnih.govnih.gov Its synthesis can be approached through both enzymatic and chemical routes.

Enzymatic Synthesis:

The biosynthesis of flavonoid glycosides in plants is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid acceptor with high regioselectivity. nih.gov

Flavonoid 7-O-glucosyltransferases (F7OGT): Several UGTs that specifically target the 7-OH group of flavonoids have been cloned and characterized from various plant species. For instance, the enzyme AtGT-2 from Arabidopsis thaliana was shown to transfer glucose to the 7-OH position of several flavonoids, including kaempferol. nih.gov Similarly, UGTs from citrus (e.g., CitUGT89AK1) and tea plants (e.g., CsUGT75L12) have been identified as flavonoid 7-O-glucosyltransferases. acs.orgacs.org These enzymes could potentially be used in biocatalytic systems to glycosylate this compound at the 7-position.

Sequential Glycosylation: The formation of complex glycosides often involves sequential enzymatic steps. For example, in tea plants, the biosynthesis of flavonoid 7-O-neohesperidoside occurs via an initial glucosylation at the 7-OH position by one UGT, followed by a rhamnosylation of the newly added glucose by a second, distinct UGT. acs.org A similar sequential approach could be envisioned for synthesizing Kaempferol 3-O-sophorotrioside-7-O-glucoside, where a suitable F7OGT would act on the this compound substrate. Research on Crocus sativus has identified a glucosyltransferase involved in creating sophoroside linkages, and its expression in transgenic plants led to the formation of novel, complex kaempferol glycosides, demonstrating the potential of UGTs in generating such structures. nih.gov

The table below details characterized UGTs with potential for synthesizing glycosidic conjugates.

| Enzyme | Source Organism | Function | Potential Application | Reference |

| AtGT-2 (UGT73C6) | Arabidopsis thaliana | Flavonoid 7-O-glucosyltransferase | Glycosylation of the 7-OH group of kaempferol glycosides. | nih.gov |

| CsUGT75L12 | Camellia sinensis (Tea) | Flavonoid 7-O-glucosyltransferase | Specifically transfers glucose to the 7-OH position of flavonoids. | acs.org |

| CgUGT89AK1 | Citrus grandis (Pummelo) | Flavonoid 7-O-glucosyltransferase | Catalyzes 7-O-glucosylation of various flavonoid substrates. | oup.com |

| UGT from Crocus sativus | Crocus sativus (Saffron) | Flavonol glucoside 1,2''-glucosyltransferase | Adds a glucose to a pre-existing glucose to form a sophoroside chain. | nih.gov |

Chemical Synthesis:

The chemical synthesis of complex flavonoid glycosides like Kaempferol 3-O-sophorotrioside-7-O-glucoside is a challenging, multi-step process that requires a careful strategy of protecting and deprotecting various hydroxyl groups to ensure correct regioselectivity.

Protecting Group Strategy: A key feature of such a synthesis is the use of a protected kaempferol aglycone where all hydroxyl groups are differentiated with orthogonal protecting groups. researchgate.net This allows for the selective deprotection and subsequent glycosylation of specific positions, such as the 7-OH group.

Glycosylation Methods: The formation of the glycosidic bond at the 7-position would likely involve reacting the selectively deprotected kaempferol derivative with a protected glucosyl donor (e.g., a glucosyl bromide or trichloroacetimidate). Phase-transfer-catalyzed (PTC) glycosylation is an efficient method for constructing phenol (B47542) glycosides and has been used in the synthesis of complex flavonoid triglycosides. researchgate.net

Analogous Syntheses: The total synthesis of the closely related Quercetin 3-sophorotrioside was achieved in eight linear steps, employing a combination of PTC for the initial C-3 glycosylation and silver triflate (AgOTf) promoted elongation of the sugar chain. acs.org A similar strategy, starting with a 7-O-protected kaempferol, could be adapted. The synthesis of Kaempferitrin (kaempferol 3,7-dirhamnoside) also highlights a successful bis-glycosylation of a dihydroxyflavone, providing a methodological precedent. researchgate.net Following the coupling reactions, a final global deprotection step would yield the target molecule.

Isolation, Purification, and Advanced Analytical Methodologies for Kaempferol 3 Sophorotrioside

Extraction and Pre-purification Techniques

The initial step in the isolation of Kaempferol (B1673270) 3-sophorotrioside from plant sources involves extraction with a suitable solvent. Hydroalcoholic solutions, such as 60% ethanol (B145695), are effective for extracting this polar glycoside from plant materials like the leaves and twigs of Lindera neesiana mdpi.com. Similarly, methanol (B129727) is commonly used for the extraction of phenolic compounds, including kaempferol glycosides, from various plant matrices arabjchem.orgrsc.org. For instance, a study on Adiantum capillus-veneris utilized a methanol-water-acetic acid system for the extraction of its phenolic profile nih.gov.

Following extraction, the crude extract undergoes pre-purification to remove non-flavonoid components and enrich the fraction containing the target compound. Polyamide column chromatography is a highly effective pre-treatment method for this purpose. rsc.orgrsc.org It efficiently separates flavonoid glycosides and aglycones from other plant constituents. rsc.orgrsc.org By using a stepwise elution with decreasingly polar solvents, such as a gradient of ethanol in water, fractions enriched with flavonoid glycosides can be obtained. For example, 30% ethanol has been used to elute and enrich flavonoid glycosides from a polyamide column. rsc.org

Chromatographic Separation Methods

Further purification of the enriched fractions is achieved through various chromatographic techniques that separate compounds based on their physicochemical properties.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Silica Gel Chromatography: Silica gel is a common stationary phase for the separation of phytochemicals. nih.govmdpi.comgoogle.com Crude extracts or pre-purified fractions are applied to a silica gel column and eluted with a solvent system of appropriate polarity. For the purification of flavonoid glycosides, a typical mobile phase consists of a mixture of chloroform (B151607) and methanol, with the polarity being adjusted to achieve optimal separation. nih.govgoogle.com

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium widely used for the purification of flavonoids. mdpi.comnih.govscience.govresearchgate.netnih.gov It is particularly effective in separating flavonoid glycosides from other compounds. researchgate.netnih.gov The separation mechanism on Sephadex LH-20 involves a combination of gel filtration and adsorption, with the choice of eluent influencing the separation. Methanol is a frequently used solvent for eluting flavonoids from Sephadex LH-20 columns. nih.govmdpi.comnih.gov In the isolation of compounds from Pteris vittata L., for example, a final purification step using Sephadex LH-20 with a chloroform-methanol (1:1) eluent was employed. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of Kaempferol 3-sophorotrioside. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of flavonoid glycosides. nih.govauctoresonline.org

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. arabjchem.orgnih.gov For instance, the phenolic profile of Adiantum capillus-veneris, which includes this compound, was analyzed using a binary gradient system of methanol-water-acetic acid. nih.gov The detection is commonly performed using a Diode Array Detector (DAD), which provides UV spectra of the eluting compounds, aiding in their identification. nih.govnih.govcapes.gov.br

A study successfully identified this compound in the leaves of Adiantum capillus-veneris, where it was found to be a major phenolic component. nih.gov The quantification of this compound in various plant samples, such as tronchuda cabbage, has also been achieved using HPLC-DAD. nih.gov

Preparative Paper Chromatography

Preparative Paper Chromatography (PPC) is a classic technique that can be used for the isolation of flavonoids. kahaku.go.jp While less common now with the advent of HPLC, it remains a viable method. auctoresonline.org In PPC, a sheet of filter paper (e.g., Whatman paper) serves as the stationary phase. auctoresonline.org The sample is applied as a band, and the chromatogram is developed using a suitable solvent system. For flavonoid glycosides, hydrophilic solvent systems are employed. auctoresonline.org A common system is BAW (n-butanol-acetic acid-water). After development, the bands corresponding to the separated compounds can be visualized under UV light, excised, and the compound eluted from the paper. kahaku.go.jp

Spectroscopic and Spectrometric Characterization

Once isolated, the structure of this compound is elucidated using various spectroscopic and spectrometric techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification

UV-Vis spectroscopy is a fundamental technique for the initial identification of flavonoids. mdpi.comnih.govkahaku.go.jp The UV spectrum of a flavonoid provides information about the nature of the aglycone and the positions of glycosylation. Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (usually 320-385 nm) corresponds to the B-ring cinnamoyl system, and Band II (usually 250-285 nm) corresponds to the A-ring benzoyl system. kahaku.go.jp

The UV spectrum of this compound, like other kaempferol glycosides, shows characteristic absorption maxima. For the parent aglycone, kaempferol, the absorption maxima are typically observed around 266 nm and 366 nm. sielc.com Glycosylation at the 3-position causes a hypsochromic (blue) shift in Band I. kahaku.go.jp

Mass Spectrometry (MS) and Tandem MS (MS/MS) Applications

Mass spectrometry is an indispensable technique for the characterization of flavonoid glycosides, including this compound. It provides critical information on molecular weight and facilitates structural elucidation through fragmentation analysis.

In studies of Brassica oleracea L. var. costata DC (tronchuda cabbage), reversed-phase High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-MS/MS-ESI) was instrumental in characterizing a variety of glycosylated kaempferol derivatives. nih.gov this compound was successfully identified among these complex mixtures. nih.gov The fragmentation patterns observed in MS/MS experiments are key to discerning the structure. For instance, in sophorotrioside flavonoids, the observation of various ions resulting from intermediate fragmentations is a characteristic feature of the (1→2) interglucosidic linkage. nih.gov

Tandem MS (MS/MS or MS²) experiments are particularly powerful for differentiating between isomers of flavonoid glycosides. The fragmentation of the precursor ion allows for the determination of the glycosylation pattern and the nature of the sugar moieties. For example, the fragmentation of Kaempferol 3-O-sophoroside, a closely related compound, in negative ion mode shows a characteristic loss of sugar residues. ufz.de In more complex structures like Kaempferol 3-O-sophorotrioside-7-O-glucoside, MS analysis reveals a molecular ion peak and subsequent fragment ions corresponding to the loss of the various sugar units. kahaku.go.jp

The choice of ionization mode (positive or negative) can influence the fragmentation pathways. Studies on similar compounds, such as kaempferol-3-O-β-D-sophoroside-7-O-α-L-rhamnoside, have detailed the fragmentation pathways in both positive and negative ion modes, highlighting the sequential elimination of sugar residues and characteristic aglycone fragments. researchgate.net This detailed fragmentation analysis is crucial for the unambiguous identification of this compound in complex plant extracts.

Table 1: Mass Spectrometry Data for Kaempferol Glycosides

| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Source / Reference |

| Kaempferol 3-O-sophorotrioside-7-O-glucoside | C₃₉H₅₀O₂₅ | 917.2557 | 755, 593, 285 | mdpi.com |

| Kaempferol 3-O-sophoroside | C₂₇H₃₀O₁₆ | 610.1516 | 448, 285 | ufz.de |

| Kaempferol 3-O-sophorotrioside | Not specified | Not specified | Identified in Kale | csic.es |

| Kaempferol-3-O-feruloyl-sophorotrioside-7-O-glucoside | C₄₉H₅₈O₂₉ | 1110.30640 | 303.04983, 163.03852, 449.10837 | arabjchem.org |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a molecule, including the stereochemistry of its constituent parts. For complex glycosides like this compound, 1D (¹H and ¹³C) and 2D NMR (such as COSY, HMBC, and HSQC) experiments are essential.

Although specific NMR data for this compound is not detailed in the provided context, the general approach for flavonoid glycosides is well-established. For instance, in the structural analysis of kaempferol-3-O-robinoside-7-O-glucoside, 2D NMR experiments like COSY and HMBC were crucial in determining the planar structure and the connectivity of the sugar units to the kaempferol aglycone. researchgate.net ¹H NMR spectra provide information on the chemical shifts and coupling constants of the protons, allowing for the assignment of the anomeric protons of the sugar residues and their linkage positions. ¹³C NMR provides the chemical shifts of all carbon atoms, confirming the aglycone structure and the nature of the sugar moieties.

The combination of MS and NMR data provides a powerful and orthogonal approach to structural analysis, ensuring a high degree of confidence in the identification of complex natural products like this compound. nih.gov

Quantitative Analytical Techniques

Once identified, the accurate quantification of this compound in various sources is crucial for understanding its prevalence and potential biological roles. Chromatographic techniques coupled with sensitive detectors are the methods of choice for this purpose.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used and robust technique for the quantification of phenolic compounds. rsc.org The separation is typically achieved on a reversed-phase column, and the DAD detector allows for the monitoring of the elution profile at multiple wavelengths, which is particularly useful for identifying and quantifying flavonoids based on their characteristic UV-Vis spectra.

Studies have successfully employed HPLC-DAD for the analysis of kaempferol derivatives in various plant matrices. For example, in the analysis of tronchuda cabbage leaves, HPLC-DAD was used to quantify the identified kaempferol glycosides, including this compound. nih.gov The method's precision, accuracy, and reproducibility make it suitable for quality control purposes. rsc.org In an analysis of Adiantum capillus-veneris leaves, this compound was identified and quantified, being present in high amounts. nih.gov

Table 2: HPLC-DAD Analysis of this compound

| Plant Source | Compound | Concentration | Reference |

| Adiantum capillus-veneris | This compound | 58.7 mg/g | nih.gov |

| Brassica oleracea L. var. costata DC | This compound | Detected and quantified | nih.gov |

| Grape Leaves | Kaempferol 3-O-sophorotrioside | Tentatively identified | rsc.org |

This table is interactive. Click on the headers to sort the data.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) has become a powerful tool in metabolomics and the analysis of complex natural product extracts. The UPLC system provides faster analysis times and better resolution compared to conventional HPLC. The QTOF mass spectrometer offers high mass accuracy and resolution, enabling the confident identification and quantification of compounds even at low concentrations.

This technique has been applied to the analysis of phenolic metabolites in various plants. In a study on Chinese cabbage, UPLC-QTOF/MS analysis identified Kaempferol-3-sophorotrioside-7-glucoside as a marker compound. nih.gov The high-resolution mass data allows for the determination of the elemental composition of the detected ions, further confirming the identity of the compounds. The coupling of UPLC with QTOF-MS provides a comprehensive platform for both qualitative and quantitative analysis of this compound and its derivatives in complex biological samples. mdpi.comfrontiersin.org

Table 3: UPLC-QTOF/MS Analysis of Kaempferol Derivatives

| Analytical Method | Plant Source | Identified Compound | Key Findings | Reference |

| UPLC-QTOF/MS | Chinese Cabbage | Kaempferol-3-sophorotrioside-7-glucoside | Identified as a marker for sun-dried samples. | nih.gov |

| UPLC-QTOF/MS | Sea Buckthorn Pomace | Kaempferol-3-sophorotrioside-7-rhamnoside | Quantified in extracts. | mdpi.com |

| UPLC-ESI-MS/MS | Dendrobium officinale | Kaempferol-3-O-sophorotrioside | Identified as a differential metabolite. | frontiersin.org |

| UPLC-QTOF/MS | Purple Radish | Kaempferol-3-O-feruloyl-sophorotrioside-7-O-glucoside | Putatively identified. | arabjchem.org |

This table is interactive. Click on the headers to sort the data.

Pre Clinical Biological Activities and Molecular Mechanisms of Kaempferol 3 Sophorotrioside and Its Derivatives

Anti-inflammatory Modulatory Mechanisms

Kaempferol (B1673270) 3-sophorotrioside, also known as Kaempferol-3-O-sophoroside (KPOS), demonstrates significant anti-inflammatory effects through various molecular pathways. medchemexpress.comnih.gov Research, particularly using models like lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), has elucidated its role in modulating key inflammatory processes. nih.gov

A primary mechanism of the anti-inflammatory action of Kaempferol 3-sophorotrioside is its ability to suppress crucial pro-inflammatory mediators. nih.gov Studies have shown that it effectively blocks the activation of nuclear factor-κB (NF-κB), a key transcription factor that orchestrates the expression of many inflammatory genes. medchemexpress.comnih.gov By inhibiting the NF-κB pathway, the compound consequently reduces the production of downstream inflammatory cytokines, including tumor necrosis factor-α (TNF-α). medchemexpress.comnih.gov This targeted inhibition of the NF-κB/TNF-α axis is a cornerstone of its anti-inflammatory profile. nih.gov The parent compound, Kaempferol, has also been identified as an anti-inflammatory agent that targets the NF-κB pathway. nih.gov

Chronic inflammation often involves the disruption of the endothelial barrier and the upregulation of cell adhesion molecules, which facilitates the infiltration of immune cells into tissues. This compound has been found to counteract these effects. In studies using LPS-stimulated HUVECs, the compound dose-dependently reduced endothelial barrier disruption. medchemexpress.com It also inhibited the expression of cell adhesion molecules induced by the inflammatory stimulus. nih.gov Similarly, the aglycone Kaempferol has been shown to protect the gut-vascular barrier from high glucose-induced permeability and to inhibit the overproduction of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 by preventing NF-κB p65 nuclear translocation. nih.gov

Table 1: Effects of this compound on Endothelial Barrier Function

| Compound | Model System | Key Findings |

| Kaempferol 3-O-sophoroside | Lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependently reduces barrier disruption. medchemexpress.com |

| Kaempferol 3-O-sophoroside | LPS-stimulated HUVECs | Inhibited the expression of cell adhesion molecules. nih.gov |

| Kaempferol (aglycone) | High glucose-stimulated Rat Intestinal Microvascular Endothelial Cells (RIMVECs) | Reversed monolayer barrier permeability; inhibited ICAM-1 and VCAM-1 overproduction. nih.gov |

The recruitment of leukocytes to sites of inflammation is a multi-step process involving adhesion to and migration across the endothelium. koreamed.org this compound has been demonstrated to interfere with these critical steps. Research shows that it inhibits the adhesion of neutrophils to LPS-stimulated endothelial cells. medchemexpress.comnih.gov Furthermore, it effectively suppresses the transendothelial migration of these immune cells. nih.gov These actions are directly linked to its ability to block NF-κB activation and TNF-α production, which are upstream signals for leukocyte recruitment. medchemexpress.comnih.gov

Table 2: Impact of this compound on Leukocyte-Endothelial Interactions

| Activity | Model System | Observation |

| Neutrophil Adhesion | LPS-stimulated HUVECs | Inhibited neutrophil adhesion. medchemexpress.comnih.gov |

| Neutrophil Migration | LPS-stimulated HUVECs | Suppressed transendothelial migration of neutrophils. medchemexpress.comnih.gov |

Antioxidant System Modulation

Beyond its anti-inflammatory properties, this compound and its derivatives are recognized for their ability to modulate the body's antioxidant systems. This involves both direct action on harmful reactive species and enhancement of the body's own defense mechanisms.

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to inflammation and disease. mdpi.com Flavonoids like Kaempferol and its glycosides are known for their capacity to scavenge these harmful species. mdpi.comnih.gov Kaempferol has demonstrated a strong ability to reduce ROS accumulation in various cell models, thereby protecting cells from oxidative damage. nih.govbmrat.orgresearchgate.net For instance, pretreatment with Kaempferol significantly attenuated ROS-induced hemolysis of human erythrocytes. nih.gov Studies using specific assays have confirmed that Kaempferol and its complexes can effectively scavenge superoxide (B77818) and hydroxyl radicals. nih.gov This direct antioxidant action is a key component of its protective effects. nih.gov

In addition to directly neutralizing ROS, Kaempferol and its derivatives can bolster the cell's intrinsic antioxidant defenses. nih.gov Research has shown that Kaempferol can preserve the activity of crucial endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), in the face of oxidative stress. nih.gov A study involving a mixture containing Kaempferol 3-O-sophoroside also noted an increase in catalase activity. researchgate.net More recent findings indicate that Kaempferol can upregulate the expression of key components of the antioxidant system, such as glutathione peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11), which are critical for mitigating lipid peroxidation. bmrat.orgresearchgate.net

Table 3: Modulation of Endogenous Antioxidant Enzymes by Kaempferol and its Derivatives

| Compound/Mixture | Enzyme/Protein | Effect |

| Kaempferol | Superoxide Dismutase (SOD) | Preserved activity nih.gov |

| Kaempferol | Catalase (CAT) | Preserved activity nih.gov |

| Kaempferol | Glutathione Peroxidase (GPx) | Preserved activity nih.gov |

| Mixture containing Kaempferol 3-O-sophoroside | Catalase (CAT) | Increased activity researchgate.net |

| Kaempferol | Glutathione Peroxidase 4 (GPX4) | Upregulated expression bmrat.orgresearchgate.net |

| Kaempferol | Solute Carrier Family 7 Member 11 (SLC7A11) | Upregulated expression bmrat.orgresearchgate.net |

Neurobiological and Central Nervous System Research

This compound, a primary constituent of Crocus sativus (Saffron), has been investigated for its neurobiological effects, particularly concerning mood regulation. researchgate.net Pre-clinical studies have explored its potential to modulate depressive-like states and the underlying molecular pathways involved in neuronal function and health.

Research using established animal models of depression has demonstrated the potential of this compound to alleviate depressive-like behaviors. nih.gov In studies involving corticosterone (B1669441) (CORT)-induced depression and chronic unpredictable mild stress (CUMS) in mice, oral administration of this compound was shown to counteract several behavioral and physiological markers associated with depression. nih.gov

Specifically, the compound ameliorated stress-induced weight loss, reduced dyskinesia (abnormal, involuntary movements), and mitigated the reduction in hippocampal volume, a key brain region implicated in mood and memory that is often affected by chronic stress. nih.gov These findings suggest a significant modulatory effect on the neurobiological substrates of depression in these models.

Table 1: Effects of this compound on Depressive-like Behaviors in Animal Models

| Model | Key Findings | Reference |

|---|---|---|

| Corticosterone (CORT)-Induced Depression | Ameliorated weight loss and dyskinesia; mitigated hippocampal volume reduction. | nih.gov |

The molecular mechanism underlying the antidepressant-like effects of this compound involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.net AMPK is a crucial cellular energy sensor that plays a significant role in maintaining cellular homeostasis, and its dysregulation has been linked to various diseases, including neurological disorders. researchgate.netresearchgate.net

Studies have confirmed through cellular thermal shift assays that this compound directly binds to AMPK. researchgate.netnih.gov This binding leads to the activation of the AMPK pathway, which subsequently triggers downstream processes that contribute to its neuroprotective and mood-modulating effects. medchemexpress.com The targeting of AMPK is considered a key element in the therapeutic potential of this compound for depression. researchgate.net

A significant consequence of AMPK activation by this compound is the enhanced production of Brain-Derived Neurotrophic Factor (BDNF). medchemexpress.com BDNF is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity. mdpi.comtaylorandfrancis.com Reduced levels of BDNF in the brain, particularly the hippocampus, are strongly associated with the pathophysiology of depression. ekt.gr

Research has shown that treatment with this compound leads to an improved expression of BDNF. nih.gov By promoting the production of this vital neurotrophic factor, the compound supports neuronal health and plasticity, which is believed to be a core component of its mechanism for alleviating depressive symptoms. medchemexpress.com The parent compound, kaempferol, has also been linked to the stimulation of BDNF-related signaling pathways. nih.gov

In addition to boosting BDNF, the activation of AMPK by this compound also leads to the enhancement of autophagy in neuronal cells. medchemexpress.com Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular health and function. nih.gov Disruptions in this process have been implicated in neurodegenerative diseases and depression. researchgate.netnih.gov

Enzyme Inhibitory Activities

The biological activities of flavonoids like this compound and its derivatives extend to the inhibition of specific enzymes involved in disease pathways.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. semanticscholar.org The excessive activity of this enzyme leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications such as neuropathy and retinopathy. semanticscholar.org

While specific inhibitory data for this compound is not extensively detailed, studies on its aglycone, Kaempferol, have demonstrated its potential as an aldose reductase inhibitor. Molecular docking and dynamics simulations have been used to investigate the binding affinity of various flavonoids to this enzyme. In these computational studies, Kaempferol showed a strong binding affinity and favorable interaction energy, suggesting its potential to inhibit aldose reductase activity. semanticscholar.org

Table 2: Molecular Docking Results of Kaempferol Against Aldose Reductase

| Compound | CDocker Energy (kcal/mol) | CDocker Interaction Energy (kcal/mol) | Total Interaction Energy (KJ/mol) |

|---|

Data from computational molecular docking and dynamics simulations. semanticscholar.org

These findings highlight the potential of the kaempferol scaffold, the core structure of this compound, to interact with and inhibit aldose reductase, suggesting a possible therapeutic application for mitigating complications of diabetes. semanticscholar.org

Anticarcinogenic Mechanisms in Cell Lines and Pre-clinical Models

This compound and its related glycosides have demonstrated notable pro-apoptotic activity in various cancer cell lines. Research has shown that these compounds can effectively trigger programmed cell death, a crucial mechanism for eliminating cancerous cells. For instance, a kaempferol derivative was found to induce apoptosis in human cervical cancer (HeLa) cells in a manner that was dependent on both dose and time. This programmed cell death was characterized by typical morphological changes associated with apoptosis, including cell shrinkage and the formation of apoptotic bodies.

Similarly, studies on breast cancer cell lines have highlighted the potential of kaempferol glycosides to initiate apoptosis. One study revealed that a related compound, kaempferol-3-O-sophoroside, exhibited pro-apoptotic effects on 4T1 breast cancer cells. The induction of apoptosis is a key indicator of the potential anticarcinogenic properties of these natural compounds, suggesting their role in inhibiting tumor growth by promoting the self-destruction of malignant cells.

The apoptotic effects of kaempferol derivatives are mediated through the modulation of specific molecular signaling pathways. Evidence strongly points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. In HeLa cells, treatment with a kaempferol derivative led to a significant increase in the ratio of Bax to Bcl-2, two key proteins that regulate the intrinsic pathway. Bax is a pro-apoptotic protein that promotes mitochondrial membrane permeabilization, while Bcl-2 is an anti-apoptotic protein. An elevated Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway's activation, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

This release subsequently activates a cascade of caspase enzymes, which are the executioners of apoptosis. Studies have confirmed the activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase, following treatment with kaempferol derivatives. The activation of this signaling cascade ultimately results in the cleavage of cellular substrates and the orchestrated dismantling of the cell.

| Cell Line | Compound | Key Molecular Events | Pathway |

| HeLa (Cervical Cancer) | Kaempferol Derivative | Increased Bax/Bcl-2 ratio, Activation of Caspase-9, Activation of Caspase-3 | Intrinsic Apoptosis Pathway |

| 4T1 (Breast Cancer) | Kaempferol-3-O-sophoroside | Induction of apoptosis | Intrinsic Apoptosis Pathway |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound and related compounds have been investigated for their ability to inhibit this process. Research has shown that certain kaempferol glycosides can suppress angiogenesis by targeting key signaling pathways involved in blood vessel development.

One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, kaempferol glycosides have been found to inhibit the phosphorylation of VEGF Receptor 2 (VEGFR-2), a crucial step in initiating the angiogenic cascade. By blocking this activation, the downstream signaling pathways, which include the MAPK/ERK and Akt pathways, are suppressed. This inhibition leads to a reduction in the proliferation and migration of endothelial cells, which are essential for forming new blood vessels. Consequently, this anti-angiogenic activity can restrict the tumor's access to nutrients and oxygen, thereby impeding its growth. While the direct effects on Fibroblast Growth Factor (FGF) signaling are less characterized for this specific compound, the inhibition of common downstream effectors like MAPK and Akt suggests potential cross-talk and broader anti-angiogenic activity.

| Process | Compound | Target | Associated Signaling Pathways |

| Angiogenesis | Kaempferol Glycoside | VEGFR-2 | VEGF, MAPK/ERK, Akt |

Investigation of Molecular Interactions and Target Binding

To elucidate the mechanisms of action at a molecular level, computational methods such as molecular docking have been employed. These in silico techniques simulate the interaction between a ligand, such as a kaempferol derivative, and a target protein. Molecular docking helps to predict the binding affinity and conformation of the compound within the active site of a biological target. This approach is instrumental in identifying potential molecular targets and understanding the structural basis for the observed biological activities. By analyzing the binding energies and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can prioritize compounds for further experimental validation.

Molecular docking studies have predicted that kaempferol derivatives can interact with several key biological targets relevant to various diseases. One such target is Monoamine Oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. Computational analyses have shown that kaempferol derivatives can fit into the active site of MAO-A, suggesting a potential inhibitory effect.

Another significant predicted target is Tumor Necrosis Factor (TNF), a pro-inflammatory cytokine that plays a crucial role in inflammation and has complex roles in cancer. Molecular docking simulations have indicated that kaempferol and its glycosides can bind to TNF, potentially modulating its activity. This predicted interaction suggests a mechanism for the anti-inflammatory properties observed with these compounds and may also contribute to their anticarcinogenic effects by influencing the tumor microenvironment.

| Compound Family | Predicted Target | Method | Implication |

| Kaempferol Derivatives | Monoamine Oxidase A (MAO-A) | Molecular Docking | Potential for neuromodulatory effects |

| Kaempferol Glycosides | Tumor Necrosis Factor (TNF) | Molecular Docking | Potential for anti-inflammatory and immunomodulatory effects |

Structure Activity Relationship Sar Studies of Kaempferol 3 Sophorotrioside and Analogues

Impact of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar moieties to the kaempferol (B1673270) aglycone, plays a pivotal role in the bioactivity of the resulting compound. The number, type, and position of these sugar groups can significantly alter the pharmacological profile of the parent flavonoid. mdpi.commdpi.com

In general, while glycosylation can sometimes decrease certain activities like antioxidant capacity compared to the aglycone, it can also enhance others. mdpi.com For instance, the presence of sugar moieties can improve the bioavailability of flavonoids. nih.gov Kaempferol glycosides with sugar units like glucose are often more readily absorbed in the human intestine due to the presence of specific hydrolyzing enzymes. mdpi.comnih.gov

The complexity of the sugar chain is also a factor. Flavonoids with more than three sugar residues are less common in nature, yet some plants, like those in the Brassica genus, are known to produce kaempferol derivatives with a high degree of glycosylation. researchgate.net These complex glycosides, such as kaempferol 3-O-sophorotrioside-7-O-glucoside and kaempferol 3-O-sophorotrioside-7-O-sophoroside, have been identified in plants like tronchuda cabbage. researchgate.net The specific arrangement and length of these sugar chains are believed to modulate the biological response. nih.gov

Role of Sophorotrioside Moiety in Biological Effects

The sophorotrioside moiety, a trisaccharide chain attached to the kaempferol backbone, is a defining feature of kaempferol 3-sophorotrioside and is crucial to its biological effects. This specific sugar chain distinguishes it from other kaempferol glycosides and contributes to its unique pharmacological properties.

This compound has been found to be useful in treating inflammatory diseases of the blood vessels. mdpi.com This suggests that the sophorotrioside group is instrumental in the compound's anti-inflammatory activity. The presence of this trisaccharide at the C3 position of the kaempferol structure appears to be a key determinant of this effect.

Furthermore, related compounds like kaempferol 3-O-sophoroside, which contains a disaccharide, have demonstrated anti-inflammatory and analgesic effects. medchemexpress.com This particular glycoside has been shown to inhibit the activation of NF-κB and the production of TNF-α, key mediators of inflammation. medchemexpress.comnih.gov This suggests that the sophoro-oligosaccharide chain, whether a disaccharide or a trisaccharide, is a key structural element for anti-inflammatory action.

Influence of Acylation on Pharmacological Properties

Acylation, the addition of an acyl group (such as p-coumaroyl, feruloyl, or sinapoyl) to the sugar moiety, further modifies the pharmacological properties of kaempferol glycosides. frontiersin.org Acylated flavonoid glycosides are often more stable and exhibit improved biological properties compared to their non-acylated counterparts. bakhtiniada.ru

Studies have shown that acylation can enhance the antioxidant and cytotoxic activities of kaempferol glycosides. For example, di-acylated kaempferol 3-O-β-D-glucopyranosides showed significantly improved free radical scavenging and cytotoxic effects compared to non-acylated or mono-acylated forms. bakhtiniada.ru This enhancement is attributed to the presence of the acyl groups, which can contribute to the compound's ability to interact with biological targets. bakhtiniada.ru

Comparison with Kaempferol Aglycone and Other Glycosides

The bioactivity of this compound is best understood when compared to its parent aglycone, kaempferol, and other glycosylated forms.

In many cases, the kaempferol aglycone exhibits stronger antioxidant and antiproliferative activity in vitro compared to its glycosides. frontiersin.org However, glycosylation can lead to improved bioavailability, which may result in enhanced in vivo efficacy. mdpi.com For instance, some studies have shown that certain kaempferol glycosides have superior pharmacological effects compared to the aglycone in specific biological systems. nih.gov

When comparing this compound to other glycosides, the nature of the sugar moiety is paramount. For example, kaempferol-3-O-sophoroside has demonstrated better anti-inflammatory activities than the kaempferol aglycone in studies on human endothelial cells. nih.gov This indicates that the presence of the sophoroside chain enhances this particular biological effect.

Different glycosides of kaempferol can exhibit a wide range of activities. Astragalin (B1665802) (kaempferol-3-O-glucoside) is known for its antioxidant, anti-inflammatory, and anticancer properties. ijsit.com Other glycosides, depending on the sugar attached, may have different primary effects. The diversity in glycosylation patterns across different plant species leads to a wide array of kaempferol derivatives, each with a potentially unique therapeutic profile. nih.gov

Future Directions and Research Perspectives

Elucidation of Novel Biological Targets and Signaling Pathways

The current understanding of Kaempferol (B1673270) 3-sophorotrioside's mechanism of action is primarily centered on its anti-inflammatory and antidepressant-like effects. medchemexpress.com Research has shown that it can inhibit the Toll-like receptor 2/4 (TLR2/4) for the High mobility group box 1 (HMGB1) protein. medchemexpress.com This inhibition subsequently blocks the activation of the nuclear factor-κB (NF-κB) signaling pathway and reduces the production of the pro-inflammatory cytokine, tumor necrosis factor-α (TNF-α). medchemexpress.comnih.gov Furthermore, studies have demonstrated that Kaempferol 3-sophorotrioside directly binds to and activates AMP-activated protein kinase (AMPK). medchemexpress.comnih.gov This activation promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy, contributing to its observed antidepressant-like effects in animal models. medchemexpress.comnih.gov

Future research must expand beyond these known pathways to uncover the full spectrum of its biological activity. Given that its aglycone, kaempferol, interacts with a multitude of targets involved in cancer, such as apoptosis, cell cycle regulation, and angiogenesis, it is plausible that this compound may modulate similar or novel pathways. nih.gov Investigating its potential to influence pro-survival molecules like Akt, PI3K, and ERK1/2 could reveal new anti-cancer mechanisms. nih.gov Exploring its antioxidant capabilities, a common feature of flavonoids, is also a critical area for future studies. biosynth.commdpi.com High-throughput screening assays coupled with proteomics and phosphoproteomics could systematically identify novel protein binding partners and downstream signaling cascades affected by this compound.

Table 1: Known and Potential Biological Targets and Pathways of this compound

| Category | Target/Pathway | Known/Potential | Associated Effect | Reference(s) |

| Inflammation | Toll-like receptor 2/4 (TLR2/4) | Known | Anti-inflammatory | medchemexpress.com |

| Nuclear Factor-κB (NF-κB) | Known | Anti-inflammatory | medchemexpress.comnih.gov | |

| Tumor Necrosis Factor-α (TNF-α) | Known | Anti-inflammatory | medchemexpress.comnih.gov | |

| Neurological | AMP-activated protein kinase (AMPK) | Known | Antidepressant-like | medchemexpress.comnih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Known | Antidepressant-like | medchemexpress.comnih.gov | |

| Autophagy | Known | Antidepressant-like | medchemexpress.comnih.gov | |

| Cancer | Akt, PI3K, ERK1/2 | Potential | Anti-cancer | nih.gov |

| Apoptosis & Cell Cycle Regulation | Potential | Anti-cancer | nih.gov | |

| General | Reactive Oxygen Species (ROS) | Potential | Antioxidant | biosynth.commdpi.com |

Advanced Analytical Techniques for Comprehensive Profiling

The identification and quantification of this compound in complex matrices like plant extracts and biological fluids have been achieved using techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). rsc.org More advanced methods, including Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), have been instrumental in its structural characterization by analyzing its specific fragmentation patterns. nih.govresearchgate.net

Future analytical efforts should focus on developing highly sensitive and robust methods for comprehensive profiling. The use of multidimensional chromatography (e.g., 2D-LC) can provide superior resolution for separating isomeric flavonoid glycosides in intricate biological samples. Coupling these separation techniques with high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS, will enable more accurate mass measurements and detailed structural elucidation. Furthermore, the development of specific imaging mass spectrometry techniques could allow for the visualization of the spatial distribution of this compound within plant tissues or even within specific cells and organelles, providing invaluable insights into its localization and metabolism.

Table 2: Current and Future Analytical Techniques for this compound